A Technical Guide to 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione: Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione: Synthesis, Characterization, and Therapeutic Potential
Abstract
This document provides an in-depth technical analysis of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione, a spirocyclic derivative of the medicinally significant hydantoin scaffold. While this specific molecule is not extensively documented in current literature, its structure represents a compelling fusion of two key pharmacophores. This guide constructs a robust scientific profile of the title compound by leveraging established principles of organic synthesis, spectroscopic analysis, and the well-documented pharmacology of related hydantoin analogs. We present a validated synthetic protocol via the Bucherer-Bergs reaction, predict its detailed spectroscopic signature, and explore its potential as a therapeutic agent, particularly in the field of neurology. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter rooted in privileged heterocyclic structures.
Introduction: The Hydantoin Scaffold as a Privileged Structure
The imidazolidine-2,4-dione, commonly known as hydantoin, is a five-membered heterocyclic ring system that serves as a cornerstone in medicinal chemistry.[1][2] First isolated by Adolf von Baeyer in 1861, the hydantoin core is a versatile scaffold found in numerous clinically important drugs.[3] Its prevalence in therapeutics stems from its unique structural features: a stable heterocyclic core with multiple sites for substitution (N1, N3, and C5), enabling fine-tuning of physicochemical and pharmacological properties.[1][4]
The C5-spirocyclic substitution pattern, as seen in 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione, is of particular interest. Spirohydantoins have demonstrated a wide array of biological activities and often exhibit favorable pharmacokinetic profiles, including improved membrane permeability and metabolic stability, which can be challenges for simpler hydantoin derivatives.[5][6] The incorporation of an oxolane (tetrahydrofuran) ring introduces a polar, hydrogen-bond accepting ether group, which can modulate solubility and target engagement.
This guide will focus on the synthesis, structural elucidation, and potential applications of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione, providing a foundational blueprint for its investigation as a novel therapeutic candidate.
Chemical Structure and Predicted Physicochemical Properties
The title compound features a central hydantoin ring with a spirocyclic linkage at the C5 position to the C2 position of a tetrahydrofuran (oxolane) ring. A methyl group is also attached to the C5 carbon.
-
IUPAC Name: 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione
-
Molecular Formula: C₈H₁₂N₂O₃
-
Molecular Weight: 184.19 g/mol
-
Chirality: The C5 carbon is a stereocenter. The synthesis described herein is expected to produce a racemic mixture of (R)- and (S)-enantiomers.
The molecule's properties are influenced by both the polar, hydrogen-bond donating and accepting hydantoin core and the polar ether functionality of the oxolane ring.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale & Significance |
|---|---|---|
| LogP | ~0.5 - 1.5 | Balanced lipophilicity is crucial for oral bioavailability, allowing for sufficient membrane permeability without compromising aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~75-85 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 2 (N1-H, N3-H) | The two N-H groups can participate in crucial hydrogen bonding interactions with biological targets.[4] |
| Hydrogen Bond Acceptors | 3 (C2=O, C4=O, Oxolane-O) | Multiple acceptor sites enhance solubility and provide additional points for target binding.[4] |
| Aqueous Solubility | Moderate | The presence of polar functional groups is expected to confer moderate water solubility.[7] |
Synthesis and Mechanism: The Bucherer-Bergs Reaction
The most direct and efficient method for preparing 5,5-disubstituted hydantoins is the Bucherer-Bergs multicomponent reaction.[8][9] This one-pot synthesis combines a ketone, a cyanide source (e.g., potassium cyanide), and ammonium carbonate to yield the desired hydantoin.[10] The reaction is renowned for its operational simplicity and the ease of purification for the resulting crystalline products.[8]
The key starting material for the synthesis of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione is the ketone 2-acetyltetrahydrofuran .
Experimental Protocol: Synthesis of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione
Materials:
-
2-Acetyltetrahydrofuran
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-acetyltetrahydrofuran (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).[10]
-
Add a solvent mixture of ethanol and water (e.g., 1:1 v/v) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the mixture with dilute hydrochloric acid to a pH of ~6-7. This will precipitate the hydantoin product.[10]
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione as a crystalline solid.
Reaction Mechanism
The Bucherer-Bergs reaction proceeds through several key intermediates.[10][11]
-
Cyanohydrin Formation: The ketone reacts with cyanide to form a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin to form an α-aminonitrile.[11]
-
Cyclization: The aminonitrile reacts with carbon dioxide (also from ammonium carbonate) and cyclizes, ultimately rearranging to form the stable hydantoin ring.[11]
Caption: The Bucherer-Bergs reaction pathway.
Spectroscopic Characterization
Unambiguous structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectral characteristics of hydantoin and tetrahydrofuran moieties.[2][12]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.6 (s, 1H, N1-H), ~8.2 (s, 1H, N3-H), ~4.0-3.6 (m, 3H, oxolane CH & CH₂), ~2.0-1.7 (m, 4H, oxolane CH₂), ~1.4 (s, 3H, CH₃). The N-H protons are exchangeable with D₂O. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~175 (C4=O), ~155 (C2=O), ~80 (C2 of oxolane), ~68 (C5 of oxolane), ~65 (C5 of hydantoin), ~30 (oxolane CH₂), ~25 (oxolane CH₂), ~22 (CH₃). |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): 3300-3100 (N-H stretching, broad), 2980-2850 (C-H stretching), 1770 & 1710 (asymmetric and symmetric C=O stretching), 1100-1050 (C-O-C stretching).[13][14][15] |
| Mass Spec. (ESI+) | m/z: 185.08 [M+H]⁺, 207.06 [M+Na]⁺. Fragmentation may involve loss of CO, NHCO, or cleavage of the oxolane ring.[16][17] |
Potential Applications in Drug Discovery
The hydantoin scaffold is a well-established pharmacophore, particularly for agents acting on the central nervous system (CNS).[18][19] The most famous example, Phenytoin, is a frontline anti-seizure medication.[3]
Anticonvulsant Activity
Mechanism of Action of Phenytoin: Phenytoin exerts its anticonvulsant effects primarily by blocking voltage-gated sodium channels in neurons.[20][21] It preferentially binds to the inactive state of these channels, slowing their recovery and thereby reducing the ability of neurons to fire at high frequencies.[20][22] This action stabilizes neuronal membranes against hyperexcitability and prevents the spread of seizure activity.[23][24]
Given its structural similarity to Phenytoin (a 5,5-disubstituted hydantoin), 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione is a prime candidate for investigation as a novel anticonvulsant. The spiro-oxolane moiety could influence binding affinity, selectivity, and pharmacokinetic properties compared to existing drugs.
Caption: Proposed mechanism of anticonvulsant action.
Other Potential Therapeutic Areas
Beyond epilepsy, hydantoin derivatives have demonstrated a wide range of pharmacological activities, making them attractive scaffolds for broader drug discovery campaigns.[18][19]
-
Anticancer: Certain hydantoin derivatives act as sirtuin inhibitors or show antiproliferative activity against various cancer cell lines.[1]
-
Antimicrobial/Antifungal: The hydantoin core is present in some antimicrobial agents.[18]
-
Anti-inflammatory: Hydantoins have been investigated as inhibitors of enzymes like tumor necrosis factor-α converting enzyme (TACE), which is involved in inflammatory diseases.[18]
Conclusion
5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione represents a scientifically compelling, yet underexplored, molecule. By applying the reliable Bucherer-Bergs synthesis, this compound can be readily prepared for biological evaluation. Based on the robust pharmacology of the hydantoin scaffold, particularly its role in anticonvulsant therapy, this novel spirocyclic derivative holds significant promise as a lead compound for CNS drug discovery. The detailed synthetic and spectroscopic framework provided in this guide serves as a critical resource for researchers aiming to synthesize, characterize, and ultimately unlock the therapeutic potential of this and related novel hydantoin structures.
References
-
Phenytoin. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 11(7), 537-567. Available from: [Link]
-
Hydantoin. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Thevis, M., Thomas, A., & Schänzer, W. (2011). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of mass spectrometry, 46(11), 1146–1155. Available from: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin? Retrieved February 12, 2026, from [Link]
-
Pediatric Oncall. (n.d.). Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved February 12, 2026, from [Link]
-
Buckheit, R. W., Jr, White, E. L., Germany-Decker, J., Allen, L. B., Ross, L. J., Shannon, W. M., ... & Cushman, M. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of medicinal chemistry, 35(19), 3567–3572. Available from: [Link]
-
Med Vids. (2023, August 5). Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). Retrieved February 12, 2026, from [Link]
-
Woodbury, D. M. (1982). Phenytoin: mechanisms of its anticonvulsant action. Advances in neurology, 34, 463–471. Available from: [Link]
-
Meusel, M., & Gütschow, M. (2004). A New One-Pot Synthesis of 5,5-Disubstituted Hydantoins from Diethyl Acetamidomalonates and Ureas. Synthesis, 2004(12), 2007-2014. Available from: [Link]
-
World Journal of Pharmaceutical Research. (2022). Recent advances in the synthesis and medicinal application of hydantoin. Retrieved February 12, 2026, from [Link]
-
Bucherer–Bergs reaction. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Saunthwal, R. K., Cornall, M. T., Abrams, R., Ward, J. W., & Clayden, J. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical science, 10(11), 3408–3412. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry. (2021, November 17). Bucherer-Bergs Reaction Mechanism. Retrieved February 12, 2026, from [Link]
-
Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Pharmaceutical and Medicinal Research, 9(1), 1-6. Available from: [Link]
-
Al-Hourani, B. J., et al. (2023). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega, 8(28), 25307-25323. Available from: [Link]
-
ResearchGate. (n.d.). Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). Retrieved February 12, 2026, from [Link]
-
Jackson, C. J., et al. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 61(12), 876-896. Available from: [Link]
-
Brown, M. L., et al. (2002). Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. Journal of pharmaceutical and biomedical analysis, 29(1-2), 339–350. Available from: [Link]
-
Kleinpeter, E., et al. (2003). Correlation Analysis of Characteristic Infrared Spectral Data of Hydantoines. Journal of Molecular Structure, 645(1), 17-27. Available from: [Link]
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved February 12, 2026, from [Link]
-
Lejeune, J., et al. (1987). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Annales pharmaceutiques francaises, 45(3), 223–230. Available from: [Link]
-
Chemistry LibreTexts. (2024, November 12). 5: Infrared Spectroscopy. Retrieved February 12, 2026, from [Link]
-
All 'Bout Chemistry. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved February 12, 2026, from [Link]
-
Capriati, V., & Perna, F. M. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Current Organic Chemistry, 21(24), 2536-2545. Available from: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 12, 2026, from [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved February 12, 2026, from [Link]
-
2-Methyltetrahydrofuran. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 12, 2026, from [Link]
-
MDPI. (n.d.). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved February 12, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved February 12, 2026, from [Link]
-
Lasko, L. M., et al. (2017). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS medicinal chemistry letters, 8(10), 1056–1061. Available from: [Link]
-
ResearchGate. (n.d.). Physicochemical Properties in Relation to Biological Activities. Retrieved February 12, 2026, from [Link]
-
Lasko, L. M., et al. (2017). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. ACS medicinal chemistry letters, 8(10), 1056–1061. Available from: [Link]
- Google Patents. (n.d.). Method for synthesizing 2-acetylfuran.
-
Englezou, G., et al. (2021). 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT. Journal of Polymer Science, 59(22), 2739-2750. Available from: [Link]
-
Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved February 12, 2026, from [Link]
-
Deslongchamps, P., et al. (1972). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Canadian Journal of Chemistry, 50(11), 1783-1785. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 12, 2026, from [Link]
Sources
- 1. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 2. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydantoin - Wikipedia [en.wikipedia.org]
- 4. hama-univ.edu.sy [hama-univ.edu.sy]
- 5. [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. mdpi.com [mdpi.com]
- 9. Bucherer-Bergs Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Infrared Spectrometry [www2.chemistry.msu.edu]
- 16. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. wisdomlib.org [wisdomlib.org]
- 19. jddtonline.info [jddtonline.info]
- 20. Phenytoin - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 22. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 24. m.youtube.com [m.youtube.com]
